![molecular formula C10H13BrClNO3S B1373641 2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride CAS No. 1354949-60-2](/img/structure/B1373641.png)
2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride
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Description
2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride (abbreviated as BTMAA-HCl) is a synthetic compound with a broad range of applications in scientific research. It is a potent inhibitor of several enzymes, including carbonic anhydrase, histone deacetylase, and cyclooxygenase-2. BTMAA-HCl has been used in a variety of laboratory experiments to examine the effects of enzyme inhibition on biochemical and physiological processes.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
The compound 2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride is instrumental in synthesizing various biologically active heterocyclic compounds. For instance, derivatives of 4-aryl-3-(morpholin-4-yl)-2-arylimino-2,3-dihydrothiazole have been synthesized using this compound, which demonstrated significant analgesic and anti-inflammatory activity in pharmacological screenings (Drapak et al., 2022).
Structural Analysis and Intermediate Synthesis
This compound is also a crucial intermediate in the synthesis of other compounds. A study demonstrated its role in synthesizing 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, a significant intermediate for synthesizing biologically active heterocyclic compounds. The study highlighted the compound's ability to form stable structures through hydrogen bonding (Mazur et al., 2007).
Application in Organic Synthesis
Moreover, this compound has been used in the synthesis of various organic compounds. For example, the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine and 4-bromo-2-butenoic acid methyl ester demonstrates its versatility in organic synthesis (Qiu Fang-li, 2012).
Applications in Heterocyclic Syntheses
In the field of heterocyclic syntheses, the bromothiophenyl group in this compound is particularly useful. A study explored the reaction of sodium salt of 4-bromothiophen-3-carboxylic acids with carbanions, showcasing its utility in creating thienopyranones and thienopyridinones, which are important in various chemical applications (Ames & Ribeiro, 1975).
properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-morpholin-4-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S.ClH/c11-7-5-8(16-6-7)9(10(13)14)12-1-3-15-4-2-12;/h5-6,9H,1-4H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVQUQLTFYYKSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CS2)Br)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride |
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